molecular formula C21H19I4NO10 B194940 Thyroxine glucuronide CAS No. 21462-56-6

Thyroxine glucuronide

Numéro de catalogue B194940
Numéro CAS: 21462-56-6
Poids moléculaire: 953.0 g/mol
Clé InChI: RGHRJBIKIYUHEV-OBOXGAGSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thyroxine glucuronide is a phenylalanine derivative . It is a synthetically produced form of thyroxine, a major endogenous hormone secreted by the thyroid gland . The thyroid gland is responsible for the synthesis, storage, and release of metabolic hormones including iodine-containing thyroxine (T4) and triiodothyronine (T3) .


Synthesis Analysis

An enzymatic method for the synthesis of labelled this compound (T4G) and triiodothyronine glucuronide (T3G) from labelled thyroxine (T4) and triiodothyronine (T3) has been presented . The synthetic glucuronides are completely digested by beta-glucuronidase, with recovery of the parent T4 or T3 .


Molecular Structure Analysis

The molecular formula of this compound is C21H19I4NO10 . The molecular weight is 953.0 g/mol . The structure of this compound includes phenolic hydroxyl and carboxyl groups .


Chemical Reactions Analysis

Glucuronidation, which may take place on the phenolic hydroxyl and carboxyl groups, is a major pathway of metabolism for thyroxine (T4) and triiodothyronine (T3) . A liquid chromatography/mass spectrometry (LC/MS) method was developed to separate phenolic and acyl glucuronides of T4 and T3 .

Applications De Recherche Scientifique

  • Role in Thyroxine Metabolism : Thyroxine (T4) undergoes glucuronidation, primarily in the liver, and this process is crucial for T4 homeostasis in humans. Key enzymes involved include UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9. Genetic polymorphisms in these enzymes can significantly affect T4 glucuronidation levels (A. Yoder Graber et al., 2007).

  • UGT Variants and Thyroxine Glucuronidation : Variants in UGT1A1 and UGT1A9 are found to influence the glucuronidation of thyroxine, suggesting a link between genetic makeup and thyroid hormone metabolism (A. Yoder Graber et al., 2005).

  • Glucuronidation in Different Organs : The process of thyroxine glucuronidation varies across different organs. Liver, jejunum, and kidney microsomes show different kinetics, suggesting varied roles of these organs in thyroxine metabolism (H. Yamanaka et al., 2007).

  • Drug Interactions and Thyroid Function : Certain drugs can affect thyroid function by altering thyroxine metabolism. Phenobarbital, for example, has been shown to increase biliary excretion of thyroxine glucuronide, impacting thyroid hormone levels and potentially thyroid gland neoplasia (R. McClain, 1989).

  • Gut Microbiota and Thyroxine Metabolism : The gut microbiome plays a role in thyroxine metabolism, particularly in subclinical hypothyroidism patients. Thyroxine glucuronidation in the gut can be influenced by the microbial composition, affecting thyroid hormone levels (Z. Yao et al., 2020).

  • In Vitro Studies : Research on the glucuronidation of thyroxine and triiodothyronine in liver microsomes and with recombinant human UGTs offers insights into the specific enzyme activities involved in thyroxine metabolism (Z. Tong et al., 2007).

Mécanisme D'action

Target of Action

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland . The primary targets of this compound are the UDP-glycosyltransferase (UGT) enzymes and transporters involved in hepatic disposition of thyroid hormones, including uptake (e.g., organic anion transporter polypeptides) and efflux (e.g., multidrug resistance proteins) transporters .

Mode of Action

This compound is formed in the liver by the glucuronidation of the phenyl hydroxyl group . This process is catalyzed by UGT enzymes . The glucuronidation of thyroxine is a phase II detoxification reaction, which aims to make substrates more water-soluble for their removal through the bile and/or urine systems . In humans, UGT1A3 also catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Biochemical Pathways

The glucuronidation of thyroxine is a key biochemical pathway involved in the action of this compound . This process is catalyzed by UGT enzymes, which use UDPGA as a cofactor . Various UGT1A family members catalyze the glucuronidation of T4 and T3 in distinct ways . The downstream effects of this pathway include the increased water solubility of thyroxine, facilitating its excretion through the bile and/or urine systems .

Pharmacokinetics

The pharmacokinetics of this compound involve its formation in the liver, followed by its excretion into bile . It is subsequently digested by β-glucuronidases in the colon, which may affect the enterohepatic circulation of thyroxine . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as a source of energy in the body .

Result of Action

The result of the action of this compound is the increased disposition of thyroid hormones . This can alter thyroid homeostasis and, in rats, produce thyroid follicular adenoma/carcinoma . The increased membrane transport of thyroid hormones, likely in conjunction with induced glucuronidation of thyroid hormone, provides a better indication of thyroid disrupting potential than consideration of UGT induction alone .

Orientations Futures

Future studies may focus on the role of thyroid hormones in the development and regeneration of various conditions . Additionally, research may explore if modifying (local) deiodinase activity can be of use under certain circumstances .

Relevant Papers

Several papers have been published on Thyroxine glucuronide. For instance, a paper titled “Measurement of thyroxine and its glucuronide in municipal wastewater and solids using weak anion exchange solid phase extraction and ultrahigh performance liquid chromatography-tandem mass spectrometry” discusses the extraction and quantification of this compound . Another paper titled “Is the kidney a major storage site for thyroxine as this compound?” explores the storage of this compound in the kidney .

Analyse Biochimique

Biochemical Properties

The process of glucuronidating thyroxine is referred to as a phase II detoxification reaction . The main goal of this process is to make substrates more water-soluble to enable their removal through the bile and/or urine systems . UDP-glucuronyltransferases (UGTs) use UDPGA as a cofactor to catalyze the process of glucuronidation .

Cellular Effects

Thyroxine glucuronide: influences cell function by affecting various cellular processes. It is involved in the regulation of metabolism, bone health, muscular control, brain development, and cardiac function .

Molecular Mechanism

The molecular mechanism of This compound involves its interaction with various biomolecules. UGT1A3, a member of the UGT1A family, catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. It is involved in the enterohepatic circulation of thyroxine, and its glucuronide form is easily excreted into bile and subsequently digested by β-glucuronidases in the colon .

Metabolic Pathways

This compound: is involved in the metabolic pathways of thyroxine. It interacts with enzymes such as UDP-glucuronyltransferases and cofactors like UDPGA to facilitate the process of glucuronidation .

Subcellular Localization

The subcellular localization of This compound is primarily in the liver, where it is synthesized. It is also found in other tissues due to its role in the enterohepatic circulation of thyroxine .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Thyroxine glucuronide involves the glucuronidation of thyroxine. Glucuronidation is a process in which a glucuronic acid molecule is attached to a substrate by a UDP-glucuronosyltransferase enzyme. The process can be carried out in vitro using microsomes or in vivo using animals. In this case, the synthesis pathway will involve the in vitro glucuronidation of thyroxine using microsomes.", "Starting Materials": [ "Thyroxine", "UDP-glucuronic acid", "Microsomes" ], "Reaction": [ "Prepare a reaction mixture containing thyroxine, UDP-glucuronic acid, and microsomes", "Incubate the reaction mixture at 37°C for a specific time period to allow the glucuronidation reaction to occur", "Quench the reaction by adding an equal volume of ice-cold methanol", "Centrifuge the mixture to remove the microsomes and collect the supernatant", "Purify the thyroxine glucuronide from the supernatant using chromatography techniques such as HPLC or TLC", "Characterize the purified compound using spectroscopic techniques such as NMR and mass spectrometry" ] }

Numéro CAS

21462-56-6

Formule moléculaire

C21H19I4NO10

Poids moléculaire

953.0 g/mol

Nom IUPAC

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1

Clé InChI

RGHRJBIKIYUHEV-OBOXGAGSSA-N

SMILES isomérique

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N

SMILES canonique

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N

Apparence

White to Pale Yellow Solid

melting_point

>169°C

Autres numéros CAS

21462-56-6

Description physique

Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

Thyroxine 4’-O-β-D-Glucuronide;  4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thyroxine glucuronide
Reactant of Route 2
Thyroxine glucuronide
Reactant of Route 3
Thyroxine glucuronide
Reactant of Route 4
Thyroxine glucuronide
Reactant of Route 5
Thyroxine glucuronide
Reactant of Route 6
Thyroxine glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.